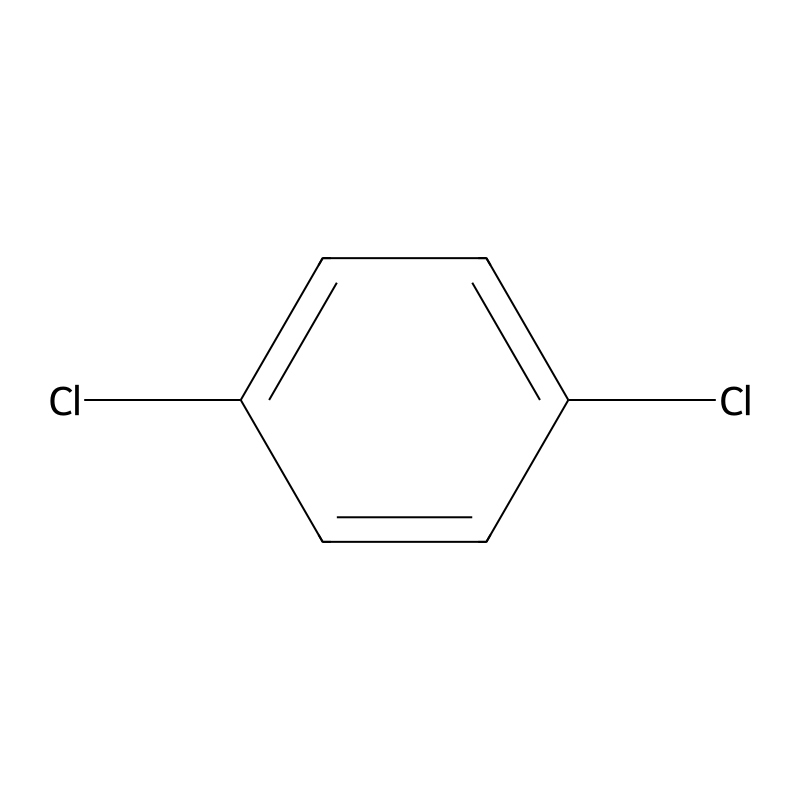

1,4-Dichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.53e-04 M

In water, 81.3 mg/L at 25 °C

Practically insoluble in water

Soluble in chloroform, carbon disulfide, benzene, ether, alcohol

Miscible with ethanol, acetone, benzene; soluble in ethyl ether, chloroform

0.0813 mg/mL at 25 °C

Solubility in water, mg/l at 20 °C: 49 (practically insoluble)

0.008%

Synonyms

Canonical SMILES

Application in Beekeeping

Scientific Field: Apiculture and Analytical Chemistry

Summary of the Application: PDCB is used in the quantitation of residues in beeswax. This is important for maintaining the health of bee colonies and the quality of their products .

Methods of Application: A method based on dynamic headspace vacuum transfer in trap extraction, followed by gas chromatography coupled with a mass spectrometer (DHS-VTT-GC-MS), was validated for the fast quantitation of PDCB and thymol residues in beeswax .

Results or Outcomes: The quantitation limits (LOQ) were 0.05 mg/kg (PDCB) and 0.25 mg/kg (thymol). Recoveries above 80% were obtained for PDCB concentrations between 0.05 and 10 mg/kg and for thymol concentrations between 0.25 and 200 mg/kg .

Application in Life Cycle Assessment

Scientific Field: Environmental Science

Summary of the Application: PDCB is used as a reference substance in the Life Cycle Impact Assessment (LCIA) methodology for characterizing ecotoxicological impacts of elementary flows .

Methods of Application: The characterization model CML2001 for LCIA uses PDCB as a reference substance. The damage of Ecotoxicity as a specific impact category is quantified in kg of PDCB .

Results or Outcomes: The study focused on the evaluation of PDCB toxicity on soil organisms using soil toxicity tests .

Application as a Disinfectant

Scientific Field: Industrial Chemistry

Summary of the Application: PDCB is used as a disinfectant, deodorant, and pesticide. It is commonly found in urinal disinfectant balls .

Methods of Application: PDCB is typically used in solid form (such as balls or blocks) and placed in urinals or other areas requiring disinfection .

Results or Outcomes: The use of PDCB in this manner helps to control odors and reduce the presence of pests .

Application as a Germicide and Soil Fumigant

Summary of the Application: PDCB is used as a germicide, soil fumigant, and insecticide for fruit borers and ants .

Methods of Application: PDCB is typically applied to the soil as a fumigant to control pests .

Results or Outcomes: The use of PDCB in this manner helps to control pests and maintain the health of crops .

Application in the Synthesis of Polyethylene Sulphide Resin

Scientific Field: Polymer Chemistry

Summary of the Application: PDCB is used in the synthesis of polyethylene sulphide resin .

Methods of Application: The specific methods of application in this context would depend on the particular synthesis process being used .

Results or Outcomes: The use of PDCB in this manner contributes to the production of polyethylene sulphide resin .

Application in the Production of Grinding Wheels

Scientific Field: Industrial Manufacturing

Summary of the Application: PDCB is used as a minor processing aid in the production of grinding wheels .

Methods of Application: The specific methods of application in this context would depend on the particular manufacturing process being used .

Results or Outcomes: The use of PDCB in this manner contributes to the production of grinding wheels .

Application as a Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: PDCB is used as an intermediate in the pharmaceutical industry .

Results or Outcomes: The use of PDCB in this manner contributes to the production of various pharmaceutical compounds .

Application in Paints and Lacquers

Summary of the Application: PDCB is used in the formulation of paints and lacquers .

Methods of Application: PDCB is typically mixed with other ingredients to form the paint or lacquer .

Results or Outcomes: The use of PDCB in this manner contributes to the production of paints and lacquers with specific properties .

Application in Seed Disinfection

Scientific Field: Agricultural Science

Summary of the Application: PDCB is used in seed disinfection products .

Methods of Application: PDCB is typically applied to the seeds prior to planting .

Results or Outcomes: The use of PDCB in this manner helps to control pests and diseases, promoting the growth of healthy plants .

1,4-Dichlorobenzene is an aromatic compound with the chemical formula C₆H₄Cl₂, characterized by two chlorine atoms attached to the benzene ring at the 1 and 4 positions. This compound appears as a colorless to white crystalline solid with a strong, penetrating odor reminiscent of mothballs. It is primarily produced through the chlorination of benzene, using gaseous chlorine in the presence of a catalyst such as ferric chloride under moderate temperatures and atmospheric pressure. At room temperature, 1,4-dichlorobenzene is a solid that has low to moderate volatility and is poorly soluble in water but soluble in organic solvents like alcohol, ether, and chloroform .

1,4-DCB is considered a hazardous compound due to the following reasons [, ]:

- Toxicity: Exposure to 1,4-DCB can irritate the skin, eyes, and respiratory system. Chronic exposure may have potential health risks.

- Environmental Impact: 1,4-DCB is classified as very toxic to aquatic life and can persist in the environment.

- Nitration: When treated with nitric acid, it can form 1,4-dichloronitrobenzene.

- Hydrolysis: In alkaline conditions, it can be hydrolyzed to form phenol.

- Reduction: This compound can also be reduced to form 1,4-dichloroaniline using reducing agents .

The general reaction for its synthesis is represented as follows:

1,4-Dichlorobenzene exhibits significant biological activity and potential toxicity. It has been identified as a possible carcinogen based on animal studies that show it can induce liver and kidney tumors. Acute exposure may lead to irritation of the eyes, skin, and respiratory tract, while chronic exposure can result in liver damage and central nervous system effects. Notably, children may be more susceptible due to their physiological differences compared to adults .

Moreover, certain bacteria such as Rhodococcus phenolicus have shown the ability to degrade dichlorobenzene compounds as their sole carbon source, indicating potential bioremediation applications .

The primary method for synthesizing 1,4-dichlorobenzene involves chlorinating benzene. The reaction typically requires a catalyst (like ferric chloride) and occurs under controlled temperatures:

- Chlorination of Benzene: Benzene reacts with chlorine gas at moderate temperatures.

- Purification: The product mixture contains various dichlorobenzene isomers; fractional crystallization can be used to purify 1,4-dichlorobenzene due to its higher melting point compared to its isomers .

1,4-Dichlorobenzene has diverse applications across several industries:

- Disinfectant and Deodorizer: Commonly used in air fresheners and toilet blocks due to its strong odor and antimicrobial properties.

- Pesticide: Effective against moths and molds; often found in mothballs.

- Intermediate in Chemical Synthesis: Serves as a precursor for producing other chemicals such as poly(para-phenylene sulfide), which is utilized in high-performance plastics .

- Industrial Uses: Employed in the production of dyes and pigments through nitration reactions .

Studies indicate that 1,4-dichlorobenzene interacts with biological systems primarily through inhalation or dermal absorption. Acute exposure can lead to respiratory irritation and neurological symptoms like headaches and dizziness. Long-term exposure has been linked to liver dysfunction and potential carcinogenic effects due to its accumulation in fatty tissues .

Research has also shown that this compound can disrupt endocrine functions and affect reproductive health in animal models . Monitoring environmental levels is crucial since it can contaminate air and water sources.

Several compounds are structurally similar to 1,4-dichlorobenzene, including:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Used primarily as a solvent; less volatile than 1,4-dichlorobenzene. |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Intermediate for pesticides; has different reactivity compared to 1,4-dichlorobenzene. |

| Chlorobenzene | C₆H₅Cl | Used as a solvent and starting material for synthesis; less toxic than dichlorobenzenes. |

Uniqueness of 1,4-Dichlorobenzene

What distinguishes 1,4-dichlorobenzene from its isomers is its specific applications as a moth repellent and disinfectant due to its volatility and strong odor profile. Its unique placement of chlorine atoms allows for different chemical reactivity compared to other dichlorobenzenes. Furthermore, its significant environmental persistence raises concerns regarding its toxicity and potential health impacts .

Limited Cohort Studies and Leukemia Associations

The epidemiological landscape for 1,4-dichlorobenzene remains sparse, with only a handful of studies exploring its potential links to human cancers. A pivotal cohort study reviewed by the International Agency for Research on Cancer (IARC) identified five cases of leukemia among workers exposed to dichlorobenzenes, though the analysis did not isolate 1,4-dichlorobenzene specifically [1]. This study, conducted in an occupational setting, reported standardized mortality ratios (SMRs) suggestive of elevated leukemia risk but faced criticism for its small sample size and lack of granular exposure data.

Key limitations of existing cohort studies include:

- Non-specific exposure metrics: Most studies aggregate "dichlorobenzenes" as a class without distinguishing between ortho-, meta-, and para-isomers [1] [4].

- Confounding occupational exposures: Workers in relevant industries often encounter complex chemical mixtures, making it difficult to attribute health outcomes solely to 1,4-dichlorobenzene [1] [5].

- Temporal resolution gaps: The 20–30 year latency period for leukemia development frequently exceeds the duration of available exposure records [1] [3].

| Study Characteristics | Findings |

|---|---|

| Population: Workers in dichlorobenzene-related industries | 5 leukemia cases vs. expected background rate |

| Exposure Period: 1950–1980 | SMR for leukemia: 3.37 (95% CI 1.54–6.41) |

| Follow-up Duration: 12–40 years | No dose-response relationship established |

Challenges in Establishing Direct Human Carcinogenicity Links

Three primary factors obstruct conclusive risk assessments for 1,4-dichlorobenzene:

Insufficient human bio-monitoring data: While urinary 2,5-dichlorophenol serves as a validated exposure biomarker [2], few studies have correlated its concentrations with long-term health outcomes. Occupational studies demonstrate metabolite levels up to 100× higher in exposed workers versus controls [2], but none have tracked these cohorts through cancer latency periods.

Divergent regulatory classifications: IARC classifies 1,4-dichlorobenzene as Group 2B ("possibly carcinogenic") based on sufficient animal evidence and inadequate human data [5], while the U.S. National Toxicology Program designates it as "reasonably anticipated to be a human carcinogen" [1]. These discordant evaluations reflect uncertainties in extrapolating rodent hepatocarcinogenesis data to human risk profiles.

Mechanistic evidence gaps: Animal models show 1,4-dichlorobenzene induces hepatic tumors via peroxisome proliferation and DNA hypomethylation [5], but human relevance remains unproven. The compound's lack of direct mutagenicity in standard assays further complicates mode-of-action analyses [1] [5].

The scientific community continues debating appropriate risk models given these evidentiary constraints. Linear extrapolations from high-dose rodent studies suggest potential leukemia risks at environmental exposure levels [3], though such projections remain speculative absent confirmatory human data. Current risk assessments therefore rely heavily on:

Volatilization and Photo-oxidation Processes

1,4-Dichlorobenzene exhibits significant volatilization characteristics due to its moderate vapor pressure and relatively high Henry's Law constant. The compound demonstrates rapid volatilization from water surfaces, with calculated half-lives ranging from 3.8 to 4.3 hours in a model river system (1 meter depth, 1 meter per second current velocity, 3 meters per second wind velocity at 20°C) [1] [2]. In contrast, volatilization from lake environments occurs more slowly, with an estimated half-life of 117.4 hours under similar conditions but with reduced water current (0.05 meters per second) and wind velocity (0.5 meters per second) [1].

The Henry's Law constant for 1,4-dichlorobenzene has been reported across multiple studies, with values ranging from 260 to 357 Pascal-cubic meters per mole at 25°C [1] [3] [4]. This dimensionless constant of approximately 2.43 × 10⁻³ indicates moderate volatility from aqueous solutions [5]. Marine mesocosm studies have demonstrated volatilization half-lives of 18 days at temperatures between 8 and 16°C, confirming that evaporation from the hydrosphere to the atmosphere represents an important environmental transport mechanism [1].

Photo-oxidation processes in the atmosphere constitute the primary degradation pathway for 1,4-dichlorobenzene. The compound undergoes reaction with photochemically produced hydroxyl radicals, with experimental rate constants ranging from 3.2 × 10⁻¹³ to 5.2 × 10⁻¹³ cubic centimeters per molecule per second [1]. Using the average experimental value of 4.1 × 10⁻¹³ cubic centimeters per molecule per second and assuming a mean hydroxyl radical concentration of 10⁶ molecules per cubic centimeter, the atmospheric half-life is calculated to be approximately 20 days [1]. Alternative calculations using hydroxyl radical concentrations of 8 × 10⁵ molecules per cubic centimeter yield atmospheric half-lives of 31 days [1].

The photo-oxidation rate varies significantly depending on atmospheric conditions. McKay and colleagues reported a photo-oxidation rate constant of 9.63 × 10⁻³ per hour, corresponding to a half-life of 3 days under specific experimental conditions [1]. However, the compound does not undergo significant direct photolysis in the atmosphere, as 1,4-dichlorobenzene absorbs radiation weakly at wavelengths greater than 300 nanometers [6]. The atmospheric half-lives calculated from various studies range from 14 to 31 days, precluding any significant transport to the stratosphere and indicating that 1,4-dichlorobenzene will not contribute to ozone depletion [1].

Partitioning into Soil/Sediment and Groundwater Contamination

The environmental fate of 1,4-dichlorobenzene in soil and sediment systems is primarily governed by its organic carbon partition coefficient and sorption behavior. The organic carbon partition coefficient (Koc) has been experimentally determined to range from 275 to 833 liters per kilogram, with calculated values based on octanol-water partition coefficients ranging from 570 to 1,030 liters per kilogram [3] [6] [7]. This moderate Koc value classifies 1,4-dichlorobenzene as having low to moderate mobility in soil systems according to standard classification scales [6].

Despite its moderate sorption coefficient, evidence for leaching of 1,4-dichlorobenzene through soil has been documented in multiple field studies. The compound has been detected in groundwater plumes extending distances of 3,500 meters from sewage disposal beds, confirming its persistence under anaerobic conditions [6]. Groundwater contamination studies have reported 1,4-dichlorobenzene concentrations ranging from 0.6 to 130 nanograms per liter in water and 520 to 34,000 nanograms per gram dry weight in sediment [8].

In soil environments, 1,4-dichlorobenzene undergoes slow biodegradation under aerobic conditions, with half-lives ranging from 4 weeks to 8 months depending on soil type and environmental conditions [6]. Mackay and colleagues selected a representative half-life of approximately 8 months for soil degradation, while other researchers have reported more rapid degradation with half-lives of 4 to 6 weeks [6]. Field studies have demonstrated aerobic biodegradation with apparent half-lives as short as 8 days during river infiltration processes [9].

The partitioning behavior of 1,4-dichlorobenzene into sediment represents a critical environmental fate process. The compound partitions strongly to the organic fraction of bottom sediments, where it can persist for extended periods with little likelihood of anaerobic degradation [6]. Analysis of sediment cores from Lake Ontario has revealed the presence and persistence of 1,4-dichlorobenzene for more than 60 years, with peak concentrations correlating with maximum production of chlorobenzenes in North America during the 1960s [6]. The sediment half-life in the first centimeter of sediment has been estimated at approximately 2 years based on environmental modeling studies [6].

Sorption reactions in low organic carbon soils have been characterized through both batch and column experiments. Studies with soils having fractional organic carbon content of 0.00086 yielded soil-water partition coefficients of 0.41 to 0.46, indicating readily reversible sorption behavior [10]. The time scale for sorption and desorption processes has been estimated to be 10 to 100 times larger than physical transport times in laboratory columns, but of the same order as transport times under field conditions [10].

Groundwater contamination persistence varies significantly with redox conditions. Under aerobic conditions, 1,4-dichlorobenzene demonstrates relatively rapid biodegradation, but under anaerobic conditions typical of deeper groundwater systems, the compound exhibits high persistence [6] [9]. Hydrologic and geochemical evidence from contaminated sites has established long-term persistence of dichlorobenzenes in groundwater systems, with contamination persisting for decades in anaerobic aquifer environments [11].

The compound's behavior in the vadose zone demonstrates enhanced biodegradation capacity at oxic-anoxic interfaces. Studies of chlorobenzene-contaminated sites have shown rapid biodegradation rates of 7.4 ± 0.7 milligrams per square meter per day for 1,4-dichlorobenzene in the capillary fringe zone, with most biodegradation occurring within the first 10 centimeters above the saturated zone [12]. This enhanced biodegradation at redox interfaces can effectively prevent the migration of 1,4-dichlorobenzene vapors from groundwater to overlying air and buildings [12].

Physical Description

OtherSolid; PelletsLargeCrystals

Solid

COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Colorless or white crystalline solid with a mothball-like odor.

Colorless or white crystalline solid with a mothball-like odor. [insecticide]

Color/Form

Volatile crystals

White crystals or leaflets

Colorless or white crystalline solid

XLogP3

Boiling Point

174.0 °C

173.9 °C

174 °C

345°F

Flash Point

66.0 °C (150.8 °F) - closed cup

150 °F (66 °C) (closed cup)

66 °C c.c.

150°F

Vapor Density

5.08 (Air = 1)

Relative vapor density (air = 1): 5.08

5.08

Density

1.2475 g/cu cm at 25 °C

1.2 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

1.458

1.25

LogP

log Kow = 3.44

3.44

3.37

Odor

Strong penetrating odor

Mothball-like odo

Melting Point

52.09 °C

53.1 °C

52.7°C

53 °C

128°F

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

1.74 mmHg

1.74 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 170

1.3 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

55232-43-4

73513-56-1

Wikipedia

Biological Half Life

Use Classification

Agrochemicals -> Rodenticides

Fire Hazards -> Carcinogens, Flammable - 2nd degree

FUMIGANTS

Methods of Manufacturing

General Manufacturing Information

Plastic material and resin manufacturing

Wholesale and retail trade

Benzene, 1,4-dichloro-: ACTIVE

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

By-product in the manufacture of monochlorobenzene by direct chlorination of benzene

Separation of mixt containing m-, o-, and p-dichlorobenzenes by distillation and crystallization.

Analytic Laboratory Methods

Method: NIOSH 2549, Issue 1; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: 1,4-dichlorobenzene; Matrix: air; Detection Limit: 100 ng per tube or less.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,4-dichlorobenzene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.24 ug/L.

Method: DOE OM100R; Procedure: mass spectrometry; Analyte: 1,4-dichlorobenzene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 27 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,4-Dichlorobenzene (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of chlorobenzenes (industrial products) monochlorobenzene through hexachlorobenzene at ppb levels in human urine & blood samples by gas chromatography with photoionization detection. /Chlorobenzenes/

A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W Semivolatile compounds, chlorinated compounds and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with 1% SP-1240 DA on Supelcoport. The most efficient means of separation was to use the same glass column for volatile compounds, a DB-5 fused silica capillary column for semivolatile compounds, pesticides and phenols, and the same 1% SP-1240 DA glass column for separation of beta-BHC and pentachlorophenol. Recoveries ranged from 86.3 +/- 9.1% (mean +/- SD) to 105 +/- 10.4%. Sensitivities for semivolatile chlorinated compounds, pesticides and phenols were 4 ng/g for fat, 1 ng/g for tissue, and 0.2 ng/mL for blood. Sensitivities for volatile compounds were 4 fold higher (16, 4, 0.8, respectively). Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue and 0.4 ng/mL for blood.

A very simple and sensitive method for the simultaneous analysis of naphthalene and p-dichlorobenzene in human whole blood and urine by headspace capillary gas chromatography-mass spectrometry (GC-MS) is presented. The advantages of the method were that as much as 1 mL of headspace vapor could be injected into a GC port in the splitless mode, and that the addition of deuterated naphthalene and p-dichlorobenzene as internal standards resulted in much better headspace extraction efficiencies, which resulted in high sensitivity. The detection limits for both naphthalene and p-dichlorobenzene were 1 ng/mL for whole blood and 0.5 ng/mL for urine. Validation data, such as the linearity of calibration curves, reproducibility and recovery rates, were all satisfactory. Using this method, both compounds could actually be detected from whole blood samples of a male volunteer after the inhalation of each gas of the compounds.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from oxidizing materials. /o-Dichlorobenzene/

Store in a cool, dry, well-ventilated area between 32 °F and 80 °F. Storage below 80 °F will cause crystals to turn white; storage above 80 °F will cause crystals to fuse and cake. Short-term exposure to extremely high temperatures, above 80 °F, can rapidly cause caking. Inspection of containers should be made within ten days of receipt to determine whether fusing or caking has occurred in transit. Store only in closed, properly labeled containers. /99.9% Paradichlorobenzene/

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

The role of endogenous glutathione in protecting against 1,4-dichlorobenzene induced hepatotoxicity was demonstrated in ddY male mice. Unique oral administration of 1,4-dichlorobenzene (100 to 400 mg/kg) in ddY male mice pre-treated by ip injection with a depletor of glutathione synthesis (buthionine sulfoximine BSO) resulted in a dose-dependent hepatotoxicity (serum ALT activity up to X 100, liver necrosis) but 1,4-dichlorobenzene alone (up to 1,200 mg/kg) resulted in no hepatotoxicity. Administration of GSH monoethylester protected mice from the hepatotoxicity of 1,4- dichlorobenzene in combination with BSO; treatment with cytochrome P450-dependent monooxygenase inhibitors prevented hepatotoxicity of 1,4-dichlorobenzene in combination with BSO: this suggests that a metabolite formed by a cytochrome P450-dependent reaction is responsible for the 1,4-dichlorobenzene hepatotoxicity and that this metabolite is likely detoxified by glutathione in mice since 1,4-dichlorobenzene showed no sign of hepatotoxicity in the absence of BSO. On the other hand, inducers of cytochrome P450-dependent monooxygenase did not increase hepatotoxicity of 1,4-dichlorobenzene in combination with BSO probably because they stimulate not only activating but also detoxicating pathways of 1,4-dichlorobenzene metabolism.

In a research program with Syrian Hamster Embryo (SHE) cells examining the relationship between polyamine metabolism and cell transformation, ...the effect of 1,4-dichlorobenzene in comparison and in combination with 12-O-tetradecanoyl phorbol-13- acetate (TPA) on ornithine decarboxylase (ODC) and soluble 72 kDa proteolytic enzymes /was compared/. In addition, DNA fragmentation, considered to be the result of apoptosis, was measured. Activity of ODC was measured by a radioisotope method, the proteolytic enzyme activity was measured following electrophoresis on polyacrylamide gels in which either casein or gelatine had been incorporated and apoptosis was measured by ELISA as 180-200 bp fragments of DNA labelled with BrdU released into the cytoplasm. TPA 0.1 ug/mL induced ODC within the first 1 hr, the enzyme activity reaching a maximum of about 2.0-fold the untreated level in 5-6 hours before returning towards control levels after 8-10 hours. Treatment with 1,4-dichlorobenzene, 10 ug/mL, for 5 hours had no effect on ODC activity, while simultaneous treatment with TPA and 1,4- dichlorobenzene for 5 hours, or TPA for 5 hours followed by 1,4-dichlorobenzene for 2 hours had little effect (slightly inhibitory) on that observed with TPA alone. In contrast, treatment with 1,4-dichlorobenzene for 1 hour followed by TPA for 5 hours increased the ODC activity by about 2.6-fold. Similar treatment protocols led to a TPA-induced reduction in proteolytic enzyme activity to about 92% after 5 hours of treatment, a slight increase by 1,4-dichlorobenzene alone (105%) or after simultaneous exposure to TPA and 1,4-dichlorobenzene for 5 hours (109%) and a slightly greater increase after sequential treatment was with 1,4-dichlorobenzene for 1 hour followed by TPA for 5 hours (121%). Apoptosis was inhibited 30% by TPA, 1.0 ug/mL, and inhibited 25% by 1,4-dichlorobenzene, 5.0 ug/mL.

Stability Shelf Life

Dates

Estimating household exposure to moth repellents p-dichlorobenzene and naphthalene and the relative contribution of inhalation pathway in a sample of Japanese children

Toshiaki Yoshida, Mayumi Mimura, Naomi SakonPMID: 34088142 DOI: 10.1016/j.scitotenv.2021.146988

Abstract

p-Dichlorobenzene (DCB) and naphthalene (NP) used as moth repellents in indoor environments are suspected to be carcinogenic. To evaluate their adverse effects on health with chronic exposure in the general population, especially children, we need to know their amounts absorbed by the body and the relationships between their amounts and air quality in residences. At present, little is known worldwide about them. This study examined the daily intakes of DCB and NP by Japanese children via all exposure pathways and the contribution of indoor air quality to the intakes. First-morning void urine samples from the subjects aged 6 to 15 years and air samples in their bedrooms were collected. Airborne NP and DCB and their urinary metabolites were measured. Significant correlations were detected between their airborne concentrations and the urinary excretion amounts of their corresponding metabolites. The absorption amounts of DCB and NP by inhalation of the children while at home were calculated to be 26 and 2.0 ng/kg b.w./h, respectively, as median values. The daily intake was estimated to be 2.4 and 0.90 μg/kg b.w./d (median), respectively. The fractions (median) of inhalation absorption amounts to overall absorption amounts for DCB and NP were 30% and 5%, respectively. In children living in residences where the indoor air concentrations of these compounds were more than half the level of each guideline value for indoor air quality, the main exposure route for their absorption was considered to be inhalation while at home. The indoor concentrations of DCB exceeded the lifetime excess cancer risk level of 10in 22% of the residences and 10

in 9% of them. Our findings indicate the need to further reduce airborne concentrations of DCB in Japanese residences to prevent its adverse effects on the health of Japanese children.

Paradichlorobenzene toxicity from toilet deodorizer ingestion causing widespread ichthyosis and neurologic deficits leading to death

Mario K Maruthur, Charity B Hope, Justin T CheeleyPMID: 33259053 DOI: 10.1111/ijd.15200

Abstract

Long-Term Consequences of Chronic Naphthalene Poisoning in a Patient With a Mothball Use Disorder

Karolina Mlynek, Nuria Thusius, Christopher Sola, Magdalena RomanowiczPMID: 31196686 DOI: 10.1016/j.psym.2019.04.004

Abstract

Mothball ingestion as a manifestation of pica, leading to paradichlorobenzene CNS toxicity

Joon Yau Leong, Margarita Gianniosis, Saman Zafar, Yan ZhangPMID: 33163061 DOI: 10.4314/ahs.v20i2.48

Abstract

Pica is a poorly understood psychiatric disorder that presents with the ingestion of non-nutritious substances for unclear reasons. A high index of suspicion for unusual toxin exposure aids in the diagnosis of pica patients presenting with unexplained neurodegenerative features.We present a 47-year-old female with worsening gait over the past year. Prior to this, she was fully independent with activities of daily living, but is now mostly housebound due to frequent falls. Past medical history is significant for menorrhagia, iron deficiency anemia and pica. CBC and iron studies revealed iron deficiency with microcytic hypochromic anemia. MRI brain demonstrated symmetrical T2 hyperintensities within the middle cerebellar peduncles.

Differential diagnoses for her clinical deficits and imaging, including Spinocerebellar Ataxia, Multiple System Atrophy and Fragile X Tremor-Ataxia Syndrome, were excluded based on neurological assessment, family history and genetic PCR testing. Collateral history revealed a regular habit of mothball ingestion and serum paradichlorobenzene levels were elevated to 15mcg/mL. The patient was treated with iron replacement therapy and her symptoms gradually improved over several months.

Iron deficiency anemia is commonly associated with pica, which can lead to toxin ingestion. A high index of suspicion for toxin ingestion in pica patients can immensely aid in the diagnosis. Mothball abuse secondary to pica may affect the CNS and can present with nonspecific neurodegenerative changes. To our knowledge, there have been no reported cases in the literature with paradichlorobenzene neurotoxicity predominantly affecting the middle cerebellar peduncles.

Clinical Reasoning: A 12-year-old girl with headache and change in mental status

Payal Patel, Ahmara Ross, Fredrick M Henretig, Grant Liu, Brian Harding, Jessica PanzerPMID: 29530960 DOI: 10.1212/WNL.0000000000005116

Abstract

Identification of mothball powder composition by float tests and melting point tests

Ka Yuen TangPMID: 29172744 DOI: 10.1080/15563650.2017.1406096

Abstract

The aim of the study was to identify the composition, as either camphor, naphthalene, or paradichlorobenzene, of mothballs in the form of powder or tiny fragments by float tests and melting point tests.Naphthalene, paradichlorobenzene and camphor mothballs were blended into powder and tiny fragments (with sizes <1/10 of the size of an intact mothball). In the float tests, the mothball powder and tiny fragments were placed in water, saturated salt solution and 50% dextrose solution (D50), and the extent to which they floated or sank in the liquids was observed. In the melting point tests, the mothball powder and tiny fragments were placed in hot water with a temperature between 53 and 80 °C, and the extent to which they melted was observed. Both the float and melting point tests were then repeated using intact mothballs. Three emergency physicians blinded to the identities of samples and solutions visually evaluated each sample.

In the float tests, paradichlorobenzene powder partially floated and partially sank in all three liquids, while naphthalene powder partially floated and partially sank in water. Naphthalene powder did not sink in D50 or saturated salt solution. Camphor powder floated in all three liquids. Float tests identified the compositions of intact mothball accurately. In the melting point tests, paradichlorobenzene powder melted completely in hot water within 1 min while naphthalene powder and camphor powder did not melt. The melted portions of paradichlorobenzene mothballs were sometimes too small to be observed in 1 min but the mothballs either partially or completely melted in 5 min. Both camphor and naphthalene intact mothballs did not melt in hot water.

For mothball powder, the melting point tests were more accurate than the float tests in differentiating between paradichlorobenzene and non-paradichlorobenzene (naphthalene or camphor). For intact mothballs, float tests performed better than melting point tests. Float tests can identify camphor mothballs but melting point tests cannot. We suggest melting point tests for identifying mothball powder and tiny fragments while float tests are recommended for intact mothball and large fragments.

PDCB does not promote CNS autoimmunity in the context of genetic susceptibility but worsens its outcome

Divyanshu Dubey, Rehana Z Hussain, William A Miller-Little, Amber Salter, Richard Doelger, Olaf StüvePMID: 30196834 DOI: 10.1016/j.jneuroim.2018.07.012

Abstract

Para-dichlorobenzene (PDCB) is an aromatic hydrocarbon contained in mothballs that is potentially neurotoxic. A potential pathogenic role of PDCB in MS pathogenesis has been suggested.To determine the ability of chronic PDCB ingestion to induce CNS autoimmunity in a genetically susceptible mammalian species, naive myelin oligodendrocyte glycoprotein peptide (MOG

)35-55 T cell receptor (TCR) transgenic mice (2D2) on the C57Bl/6 background were orally gavaged once daily with corn oil control, 125 mg/kg PDCB, or 250 mg/kg PDCB for 45 days. The incidence of spontaneous EAE is increased in this mouse strain.

Both PDCB treatment groups showed the same spontaneous incidence of EAE, an earlier disease onset, and a slight decrease in survival for 125 mg/kg PDCB mice compared to control mice. We were unable to detect any PDCB, or its metabolites 2,5-dichlorophenol, 2,5-dicholormethylsulfide, and 2,5-dichloromethylsulfone in the brain and spinal cord of control mice. In contrast, PDCB was readily detectable in both compartments in mice who received PDCB via oral gavage, with concentrations being significantly higher in the brain (p < 0.01). Levels of the metabolites 2,5-dichlorophenol and 2,5-dichloromethylsulfone were also significantly higher in brains compared to spinal cords.

Our study refutes the hypothesis that PDCB or its metabolites trigger spontaneous T cell-mediated CNS autoimmunity in the setting of genetic susceptibility. A slight increase in mortality with PDCB exposure may be due systemic toxicity of hydrocarbons.

Evaluation of VOC concentrations in indoor and outdoor microenvironments at near-road schools

Amit U Raysoni, Thomas H Stock, Jeremy A Sarnat, Mayra C Chavez, Stefanie Ebelt Sarnat, Teresa Montoya, Fernando Holguin, Wen-Whai LiPMID: 28850936 DOI: 10.1016/j.envpol.2017.08.065

Abstract

A 14-week air quality study, characterizing the indoor and outdoor concentrations of 18 VOCs at four El Paso, Texas elementary schools, was conducted in Spring 2010. Three schools were in an area of high traffic density and the fourth school, considered as a background school, was situated in an area affected minimally by stationary and mobile sources of air pollution. Passive samplers were deployed for monitoring and analyzed by GC/MS. Differences in the concentration profiles of the BTEX species between the high and low traffic density schools confirmed the pre-defined exposure patterns. Toluene was the predominant compound within the BTEX group and the 96-hr average outdoor concentrations varied from 1.16 to 4.25 μg/macross the four schools. Outdoor BTEX species were strongly correlated with each other (0.63 < r < 1.00, p < 0.05) suggesting a common source: vehicular traffic emissions. As expected, the strength of the associations between these compounds was more intense at each of the three high-exposure schools in contrast to the low-exposure school. This was further corroborated by the results obtained from the BTEX inter-species ratios (toluene: benzene and m, p- xylenes: ethylbenzene). Certain episodic events during the study period resulted in very elevated concentrations of some VOCs such as n-pentane. Indoor concentration of compounds with known indoor sources such as α -pinene, d-limonene, p-dichlorobenzene, and chloroform were generally higher than their corresponding outdoor concentrations. Cleaning agents, furniture polishes, materials used in arts and crafts activities, hot-water usage, and deodorizing cakes used in urinal pots were the likely major sources for these high indoor concentrations. Finally, retrospective assessment of average ambient BTEX concentrations over the last twenty years suggest a gradual decrement in this border region.

Air Toxics in Relation to Autism Diagnosis, Phenotype, and Severity in a U.S. Family-Based Study

Amy E Kalkbrenner, Gayle C Windham, Cheng Zheng, Rob McConnell, Nora L Lee, James J Schauer, Brian Thayer, Juhi Pandey, Heather E VolkPMID: 29553459 DOI: 10.1289/EHP1867

Abstract

Previous studies have reported associations of perinatal exposure to air toxics, including some metals and volatile organic compounds, with autism spectrum disorder (ASD).Our goal was to further explore associations of perinatal air toxics with ASD and associated quantitative traits in high-risk multiplex families.

We included participants of a U.S. family-based study [the Autism Genetic Resource Exchange (AGRE)] who were born between 1994 and 2007 and had address information. We assessed associations between average annual concentrations at birth for each of 155 air toxics from the U.S. EPA emissions-based National-scale Air Toxics Assessment and

) ASD diagnosis (1,540 cases and 477 controls);

) a continuous measure of autism-related traits, the Social Responsiveness Scale (SRS, among 1,272 cases and controls); and

) a measure of autism severity, the Calibrated Severity Score (among 1,380 cases). In addition to the individual's air toxic level, mixed models (clustering on family) included the family mean air toxic level, birth year, and census covariates, with consideration of the false discovery rate.

ASD diagnosis was positively associated with propionaldehyde, methyl

-butyl ether (MTBE), bromoform, 1,4-dioxane, dibenzofurans, and glycol ethers and was inversely associated with 1,4-dichlorobenzene, 4,4'-methylene diphenyl diisocyanate (MDI), benzidine, and ethyl carbamate (urethane). These associations were robust to adjustment in two-pollutant models. Autism severity was associated positively with carbon disulfide and chlorobenzene, and negatively with 1,4-dichlorobenzene. There were no associations with the SRS.

Some air toxics were associated with ASD risk and severity, including some traffic-related air pollutants and newly-reported associations, but other previously reported associations with metals and volatile organic compounds were not reproducible. https://doi.org/10.1289/EHP1867.